molecular formula C18H18N2O2 B12576327 3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile CAS No. 627483-21-0

3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile

Cat. No.: B12576327
CAS No.: 627483-21-0
M. Wt: 294.3 g/mol
InChI Key: BQGVRPNKRKBYHK-UHFFFAOYSA-N
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Description

3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile is a complex organic compound characterized by its unique structure, which includes aromatic rings, a nitrile group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-hydroxybenzaldehyde with phenylacetic acid to form 4-[hydroxy(phenyl)acetyl]benzaldehyde. This intermediate is then reacted with 3-aminopropanenitrile under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Conditions often include the use of Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Formation of 4-[hydroxy(phenyl)acetyl]benzaldehyde.

    Reduction: Formation of 3-[({4-[hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanamine.

    Substitution: Various substituted aromatic derivatives depending on the substituent introduced.

Scientific Research Applications

3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and nitrile groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-[Hydroxy(phenyl)acetyl]benzaldehyde
  • 3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanamine
  • 4-[Hydroxy(phenyl)acetyl]phenylacetic acid

Uniqueness

3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields.

Properties

CAS No.

627483-21-0

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

3-[[4-(2-hydroxy-2-phenylacetyl)phenyl]methylamino]propanenitrile

InChI

InChI=1S/C18H18N2O2/c19-11-4-12-20-13-14-7-9-16(10-8-14)18(22)17(21)15-5-2-1-3-6-15/h1-3,5-10,17,20-21H,4,12-13H2

InChI Key

BQGVRPNKRKBYHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)CNCCC#N)O

Origin of Product

United States

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